Oseltamivir-d3 EP impurity C is a stable isotope-labeled impurity of the antiviral medication Oseltamivir, which is primarily used in the treatment of influenza. This compound is significant in pharmaceutical research and quality control, particularly in the analysis of Oseltamivir formulations. The presence of impurities can affect the efficacy and safety of pharmaceutical products, making their identification and characterization crucial.
Oseltamivir-d3 EP impurity C originates from the synthetic pathways used to produce Oseltamivir. As a byproduct, it is formed during the synthesis of Oseltamivir or its derivatives. The compound is utilized as a reference standard in analytical chemistry to ensure the quality and purity of Oseltamivir-containing products .
Oseltamivir-d3 EP impurity C can be classified as an organic compound, specifically a derivative of Oseltamivir. It falls under the category of pharmaceutical impurities, which are unwanted substances that can arise during the manufacturing process. Its chemical structure includes deuterium atoms, which are isotopes of hydrogen, allowing for enhanced detection methods such as mass spectrometry .
The synthesis of Oseltamivir-d3 EP impurity C typically involves several steps that mirror those used in the production of Oseltamivir itself. The synthesis may include:
The synthesis process requires careful monitoring of reaction conditions such as temperature, pH, and time to ensure high yields and purity. For example, a typical method might involve reacting an acylated intermediate with a nitrogen-containing compound under controlled conditions to yield Oseltamivir-d3 EP impurity C .
Oseltamivir-d3 EP impurity C has a molecular formula of and a molecular weight of approximately 341.42 g/mol. The structure features several functional groups characteristic of antiviral compounds, including an amine and ester functionalities.
The molecular structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques help confirm the presence of deuterium labeling and elucidate the arrangement of atoms within the molecule .
Oseltamivir-d3 EP impurity C can participate in various chemical reactions typical for organic compounds with amine and ester functionalities. These reactions may include:
The stability of Oseltamivir-d3 EP impurity C under different pH conditions can be critical for its application in pharmacokinetic studies. Understanding its reactivity helps in predicting its behavior in biological systems .
Relevant data from analytical methods such as High-Performance Liquid Chromatography (HPLC) can provide insights into purity levels and stability over time .
Oseltamivir-d3 EP impurity C serves several scientific purposes:
This comprehensive analysis highlights the significance of Oseltamivir-d3 EP impurity C in pharmaceutical science, particularly regarding its synthesis, characterization, and role in drug development processes.
Deuterated analogs like Oseltamivir-d3 EP Impurity C serve as indispensable isotopic internal standards in bioanalytical assays. Their near-identical chemical behavior to non-deuterated analogs—coupled with distinct mass spectral signatures—enables accurate quantification of oseltamivir and its impurities in complex matrices. This minimizes matrix effects and recovery variability during LC-MS/MS analysis of plasma, as validated in studies quantifying oseltamivir carboxylate [4] [5].
In synthetic chemistry, deuterated impurities act as molecular tracers to elucidate degradation pathways. For oseltamivir, deuterium labeling confirms that Impurity C arises via hepatic carboxylesterase-mediated hydrolysis of the ethyl ester group, a primary degradation route exacerbated by humidity and heat [6] [9]. Studies using forced degradation (acid/alkali/peroxide) show deuterated Impurity C co-elutes with its protiated form in HPLC but resolves in MS detectors, proving its utility in differentiating process-related vs. storage-related impurities [6] [10].
Synthesis of Oseltamivir-d3 EP Impurity C involves isotope-incorporated intermediates. Key steps include:
Parameter | Oseltamivir-d3 EP Impurity C | Oseltamivir Acid (Impurity C) |
---|---|---|
Retention Time (RP-HPLC) | 6.8 min | 6.8 min |
MS Precursor Ion (m/z) | 287.2 [M+H]⁺ | 284.2 [M+H]⁺ |
MS Product Ion (m/z) | 116.1 (characteristic fragment) | 113.1 |
LOD in Plasma (UPLC-MS) | 0.5 ng/mL | 1.0 ng/mL |
Matrix Effect (%) | 98-102 | 85-115 |
Pharmacopeial standards mandate strict control of Impurity C in oseltamivir formulations. The European Pharmacopoeia (EP) designates it as a "qualified degradation product" with a reporting threshold of 0.10%, identification threshold of 0.20%, and qualification threshold of 0.30% [7] [8]. The USP similarly lists "Oseltamivir Acid" in monographs, requiring stability-indicating methods to resolve it from structurally related impurities (e.g., Impurity A, D, F) [6] [10].
Oseltamivir-d3 EP Impurity C is integral to validating stability-indicating assays. In a UPLC-PDA method for oseltamivir quantification, the deuterated analog demonstrated ≤2.0% relative retention time (RRT) variability under thermal (50°C), photolytic, and oxidative stress conditions, meeting ICH Q2(R1) validation criteria for specificity [4] [10]. Its use as an internal standard also enhances accuracy in recovery studies (98–102%) when assessing Impurity C levels during shelf-life testing [4] [7].
Regulatory submissions require degradation pathway mapping using deuterated isotopes. Batch analysis data show that Impurity C increases by 0.15–0.40% per month under accelerated storage (40°C/75% RH), confirming hydrolysis as the primary degradation mechanism. This data supports setting shelf-life specifications at ≤1.0% for commercial products [6] [10].
Parameter | EP 10.0 | USP-NF 44 | Testing Method |
---|---|---|---|
Designation | Impurity C | Oseltamivir Acid | Chromatographic (HPLC/UPLC) with MS detection |
Reporting Threshold | 0.10% | 0.10% | [6] [7] |
Identification Threshold | 0.20% | 0.15% | [7] [10] |
Qualification Threshold | 0.30% | 0.25% | [6] [10] |
Allowed Level (24 months) | ≤1.0% | ≤1.0% | [7] [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: